N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
CAS No.: 1058448-10-4
Cat. No.: VC11929602
Molecular Formula: C19H23N7O
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058448-10-4 |
|---|---|
| Molecular Formula | C19H23N7O |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H23N7O/c1-3-15-6-4-5-7-16(15)20-19(27)25-12-10-24(11-13-25)18-9-8-17-22-21-14(2)26(17)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,27) |
| Standard InChI Key | IXVDHLGSGAVNBX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Introduction
N-(2-ethylphenyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a complex organic compound featuring a piperazine core linked to both a triazolo-pyridazine moiety and an ethylphenyl group. This compound is of interest due to its potential biological activities and structural complexity, which make it a valuable candidate for pharmaceutical research.
Chemical Data:
| Property | Value |
|---|---|
| CAS Number | 1058448-10-4 |
| Molecular Weight | 365.4 g/mol |
| Exact Mass | 365.19640838 g/mol |
Synthesis
The synthesis of N-(2-ethylphenyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves a multi-step process. It begins with the preparation of the triazolo-pyridazine core, followed by its attachment to a piperazine ring. The final step involves the introduction of the ethylphenyl group via a carboxamide linkage.
Synthesis Steps:
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Preparation of the Triazolo-Pyridazine Core: This involves the formation of the triazolo-pyridazine ring system, often through condensation reactions involving hydrazine derivatives.
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Attachment to Piperazine: The triazolo-pyridazine moiety is then linked to a piperazine ring, typically through a nucleophilic substitution reaction.
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Introduction of the Ethylphenyl Group: The final step involves the reaction of the piperazine derivative with an ethylphenyl isocyanate or similar reagent to form the carboxamide linkage.
Biological Activity
While specific biological activities of N-(2-ethylphenyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide have not been extensively documented, compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators. The triazolo-pyridazine moiety, in particular, is known for its ability to interact with biological targets, suggesting potential applications in drug discovery.
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